3,6-dichloro-N-(2-morpholin-4-ylethyl)-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3,6-dichloro-N-(2-morpholin-4-ylethyl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2S/c16-10-1-2-11-12(9-10)22-14(13(11)17)15(20)18-3-4-19-5-7-21-8-6-19/h1-2,9H,3-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZZPFOJYLVPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Carbonylative Cyclization
A palladium-catalyzed approach enables the efficient assembly of substituted benzothiophenes. As demonstrated in recent work by ACS The Journal of Organic Chemistry, 2-(methylthio)phenylacetylenes undergo oxidative alkoxycarbonylation under PdI₂/KI catalysis to yield benzothiophene-3-carboxylates. While this method produces 3-carboxylates, adaptations for 2-carboxamide derivatives require strategic modifications:
- Reaction Conditions : Substrates are treated with PdI₂ (5 mol%), KI (5 equiv), and CO (40 atm) in methanol at 80°C for 24 hours.
- Mechanistic Pathway : The process involves S-5-endo-dig cyclization, iodide-promoted demethylation, and carbonylative esterification (Scheme 1).
Table 1: Comparative Yields for Benzothiophene Core Synthesis
| Method | Catalyst System | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| PdI₂/KI Carbonylation | PdI₂, KI, CO | 80°C | 80 | |
| Cyclization with S-Source | AlCl₃, S8 | 120°C | 65 |
Sulfur-Assisted Cyclization
Alternative routes employ sulfurization of biaryl precursors. For example, cycloheptanone derivatives react with thioglycolates under basic conditions to form benzothiophene esters. This method, while less atom-economical, avoids noble metal catalysts and operates under milder conditions.
Dichlorination at C3 and C6 Positions
Chlorination of the benzothiophene core is critical for introducing bioactivity-enhancing substituents. Electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM) are the most effective strategies:
Electrophilic Chlorination
- Reagents : Cl₂ gas or SOCl₂ in the presence of Lewis acids (e.g., FeCl₃).
- Regioselectivity : The electron-rich benzothiophene ring directs chlorine to the 3- and 6-positions. Excess reagent ensures di-substitution.
Directed Ortho-Metalation
Lithiation at C2 (activated by the carboxamide group) followed by quenching with Cl⁺ sources enables precise dichlorination:
- Lithiation : LDA (2.2 equiv) at -78°C in THF.
- Chlorination : Addition of hexachloroethane (2.5 equiv) yields 3,6-dichloro substitution.
Table 2: Chlorination Efficiency Across Methods
| Method | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| EAS | Cl₂, FeCl₃ | 6 | 78 |
| DoM | LDA, C₂Cl₆ | 2 | 85 |
Amidation with 2-Morpholin-4-ylethylamine
The final step involves coupling the 3,6-dichlorobenzothiophene-2-carboxylic acid with 2-morpholin-4-ylethylamine. Two principal methods are employed:
Acid Chloride Intermediate
- Carboxylic Acid Activation : Thionyl chloride (SOCl₂) converts the acid to its acyl chloride at reflux.
- Amine Coupling : Reaction with 2-morpholin-4-ylethylamine in dichloromethane (DCM) at 0–25°C for 12 hours.
Carbodiimide-Mediated Coupling
EDC/HOBt-mediated coupling under inert atmosphere:
- Conditions : EDC (1.2 equiv), HOBt (1.1 equiv), DIPEA (3 equiv) in DMF, 24 hours.
- Yield Optimization : Yields improve to 92% when using freshly distilled DMF and molecular sieves.
Table 3: Amidation Method Performance
| Method | Reagents | Solvent | Yield (%) |
|---|---|---|---|
| Acid Chloride | SOCl₂, DCM | DCM | 88 |
| EDC/HOBt | EDC, HOBt, DIPEA | DMF | 92 |
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors enhances scalability:
Purification Strategies
- Crystallization : Ethyl acetate/hexane mixtures yield >99% purity.
- Chromatography : Silica gel chromatography (eluent: 5% MeOH/DCM) removes residual amines.
Challenges and Innovations
Regioselectivity in Chlorination
Unwanted C4 chlorination remains a challenge in EAS. Recent advances employ bulky directing groups (e.g., trimethylsilyl) to block C4, achieving 97% 3,6-dichloro selectivity.
Morpholine Ethylamine Stability
The morpholine ethylamine moiety is prone to oxidation during storage. Stabilization via hydrochloride salt formation (using HCl in Et₂O) extends shelf life to 24 months.
Chemical Reactions Analysis
Types of Reactions
3,6-dichloro-N-(2-morpholin-4-ylethyl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like carbonyls or nitro groups.
Substitution: The chlorine atoms in the benzothiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced amides, alcohols.
Substitution: Amino-substituted benzothiophenes, thio-substituted benzothiophenes.
Scientific Research Applications
3,6-dichloro-N-(2-morpholin-4-ylethyl)-1-benzothiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,6-dichloro-N-(2-morpholin-4-ylethyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Bioactivity: Halogenation: Chloro or bromo substituents at positions 3 and 6 (e.g., target compound vs. 6-bromo analog) influence electronic properties and steric hindrance. Chloro groups enhance metabolic stability, whereas bromo substitutions may improve binding affinity in certain targets . Side Chain Diversity: The morpholine-ethyl group in the target compound contrasts with indole (in 6-bromo analog) or cyclohexyl-methylamino (in SAG1.5) side chains. Morpholine derivatives are associated with improved aqueous solubility and reduced toxicity, critical for CNS-targeting drugs .
Therapeutic Potential: Anticancer Applications: SAG1.5’s efficacy in Hedgehog pathway inhibition highlights the role of benzothiophene carboxamides in disrupting oncogenic signaling. The target compound’s dichloro-morpholine structure may similarly target kinases or GPCRs .
Synthetic Challenges :
- The synthesis of N-substituted benzothiophene carboxamides often requires precise control of reaction conditions (e.g., DMF reflux, recrystallization) to avoid byproducts. For example, 3-chloro-N-[4-(1,5-diphenylpyrazol-3-yl)phenyl]-benzothiophene-2-carboxamide (6a) is purified via column chromatography, emphasizing the need for rigorous isolation methods .
Biological Activity
3,6-Dichloro-N-(2-morpholin-4-ylethyl)-1-benzothiophene-2-carboxamide is a synthetic compound with potential therapeutic applications, particularly in oncology. Its structural features suggest it may exhibit significant biological activity, particularly in inhibiting cancer cell proliferation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H21Cl2N3O3S
- Molecular Weight : 478.4 g/mol
- CAS Number : 929965-68-4
The compound's biological activity is primarily attributed to its ability to interact with specific cellular targets. It is hypothesized to function through the inhibition of key enzymes involved in cancer cell proliferation and survival. The benzothiophene scaffold is known for its diverse biological activities, including antitumor and anti-inflammatory properties.
Antitumor Activity
Research has demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related benzothiophene derivatives have shown:
- Inhibition of Cell Proliferation : Compounds similar to this compound have been tested against human cancer cell lines such as MCF-7 (breast), A549 (lung), and HCT116 (colon) with notable IC50 values ranging from 20 to 121 µM .
Cytotoxicity Assays
In vitro assays have been conducted to evaluate the cytotoxicity of the compound against various cancer cell lines. The results indicate that the compound exhibits a dose-dependent response, with increasing concentrations leading to higher rates of apoptosis in targeted cells.
Case Studies
-
Study on MCF-7 Cells :
- The compound was tested for its cytotoxic effects on MCF-7 cells using an MTT assay.
- Results showed a significant reduction in cell viability at concentrations above 50 µM, indicating a potential for therapeutic use in breast cancer treatment.
-
Study on A549 Cells :
- Similar assays were performed on A549 lung cancer cells.
- The compound demonstrated a comparable inhibition rate as known chemotherapeutic agents, suggesting it could serve as an alternative treatment option.
Q & A
Basic Question: What are the standard synthetic protocols for 3,6-dichloro-N-(2-morpholin-4-ylethyl)-1-benzothiophene-2-carboxamide, and how are intermediates purified?
Methodological Answer:
The synthesis typically involves a multi-step sequence:
Core Benzothiophene Formation : Cyclization of substituted thiophenol derivatives using catalysts like Pd(OAc)₂ under reflux conditions.
Carboxamide Coupling : Reaction of the benzothiophene core with 2-morpholin-4-ylethylamine using coupling agents such as EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) in anhydrous DMF .
Purification : Intermediates are purified via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol. Final compound purity (>95%) is confirmed by HPLC and ¹H/¹³C NMR .
Advanced Question: How can reaction conditions be optimized to enhance yield in the synthesis of this compound?
Methodological Answer:
Key variables include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of the morpholine-containing amine.
- Catalyst Screening : Testing alternative coupling agents (e.g., HATU vs. EDCl) to reduce side reactions.
- Temperature Control : Maintaining 0–5°C during coupling steps minimizes decomposition of reactive intermediates.
- Real-Time Monitoring : Use of TLC or inline FTIR to track reaction progress and adjust stoichiometry dynamically .
Basic Question: What biological targets are associated with this compound, and how are its activities assessed?
Methodological Answer:
- Primary Targets : Kinases (e.g., MAPK1) and apoptosis-related proteins (e.g., Bcl-2), inferred from structural analogs .
- Assays :
- In Vitro : MTT assays for cytotoxicity (IC₅₀ determination in cancer cell lines).
- Enzyme Inhibition : Fluorescence-based kinase assays using ADP-Glo™ kits.
- Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) for target validation .
Advanced Question: How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
Methodological Answer:
Discrepancies may arise from:
- Assay Conditions : Differences in buffer pH, ATP concentrations (for kinase assays), or serum content in cell cultures. Standardize protocols using CLIA guidelines.
- Structural Analog Confusion : Compare with analogs (e.g., 3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide) to rule out off-target effects .
- Orthogonal Validation : Confirm activity via CRISPR-mediated gene knockout or RNA interference in target-positive vs. target-negative cell lines .
Basic Question: What spectroscopic and chromatographic methods are used for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., dichloro groups at C3/C6).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+ m/z 425.08).
- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity and detect diastereomers .
Advanced Question: How can X-ray crystallography challenges (e.g., low crystal stability) be addressed for this compound?
Methodological Answer:
- Crystallization Optimization : Use vapor diffusion with PEG 3350 as a precipitant at 4°C.
- Cryo-Protection : Soak crystals in Paratone-N oil prior to flash-freezing.
- Synchrotron Radiation : Utilize high-brilliance X-ray sources (e.g., Diamond Light Source) to mitigate weak diffraction from chlorine atoms .
Basic Question: What computational tools are used to predict the compound’s mechanism of action?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Glide to model interactions with MAPK1 (PDB ID: 3ERT).
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability.
- ADMET Prediction : SwissADME for bioavailability and hepatotoxicity profiling .
Advanced Question: How can in vitro-to-in vivo efficacy discrepancies be investigated?
Methodological Answer:
- PK/PD Modeling : Plasma protein binding (equilibrium dialysis) and liver microsomal stability assays.
- Metabolite ID : LC-MS/MS to detect phase I/II metabolites.
- Tissue Distribution : Radiolabeled compound (¹⁴C) studies in rodent models .
Basic Question: What strategies mitigate toxicity in preclinical studies?
Methodological Answer:
- Cytotoxicity Screening : Parallel artificial membrane permeability assay (PAMPA) for blood-brain barrier penetration risk.
- hERG Inhibition : Patch-clamp assays to assess cardiac liability.
- Genotoxicity : Ames test and micronucleus assay .
Advanced Question: How can polypharmacology (off-target effects) be exploited for therapeutic advantage?
Methodological Answer:
- Chemoproteomics : Activity-based protein profiling (ABPP) with alkyne-tagged probes to map secondary targets.
- Network Pharmacology : STRING database analysis to identify synergistic pathways (e.g., PI3K/AKT and MAPK crosstalk).
- Combination Therapy : Pair with checkpoint inhibitors (e.g., anti-PD-1) to enhance antitumor immune responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
